molecular formula C38H65NO14 B1669842 Davercin CAS No. 55224-05-0

Davercin

Cat. No.: B1669842
CAS No.: 55224-05-0
M. Wt: 759.9 g/mol
InChI Key: NKLGIWNNVDPGCA-ZDYKNUMJSA-N
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Mechanism of Action

Target of Action

Davercin, also known as Erythromycin Cyclocarbonate, is a bacteriostatic macrolide antibiotic . It primarily targets the 50S subunit or 70S ribosome in susceptible organisms . These ribosomes are essential for protein synthesis in bacteria, making them a crucial target for antibiotics like this compound .

Mode of Action

This compound inhibits microsomal protein synthesis in susceptible organisms by inhibiting the translocation process . This means it prevents the movement of the newly-formed peptide chain from the A-site to the P-site on the ribosome, effectively halting protein synthesis . This inhibition of protein synthesis leads to the death of the bacteria, as they cannot produce essential proteins for their survival .

Biochemical Pathways

It is known that this compound, like other macrolides, stops bacterial growth by inhibiting protein synthesis and translation . This action disrupts many essential cellular processes in the bacteria, leading to their death .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, and dmso . This solubility suggests that this compound may be well-absorbed in the body, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting protein synthesis, this compound prevents the bacteria from carrying out essential cellular functions, leading to their death . This makes this compound effective against many Gram-positive bacteria, some Gram-negative bacteria, and against mycoplasmas and chlamydia .

Biochemical Analysis

Biochemical Properties

Davercin shows comparable or better in vitro potency, low host toxicity, and improved pharmacokinetics compared with erythromycin . It is soluble in ethanol, methanol, DMF, and DMSO .

Cellular Effects

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It has broad-spectrum activity against various Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This action blocks the progression of nascent polypeptide chains, effectively disrupting bacterial growth and proliferation .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently documented. As an antibiotic, this compound likely interacts with various enzymes and cofactors within bacterial cells to exert its inhibitory effects on protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently documented. Given its hydrophobic nature due to the cyclic carbonate modification , it may interact with various transporters or binding proteins within cells.

Subcellular Localization

The subcellular localization of this compound is not currently documented. Given its role as an antibiotic that targets the 50S ribosomal subunit , it is likely that this compound localizes to the bacterial ribosome within cells.

Chemical Reactions Analysis

Davercin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Properties

IUPAC Name

(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLGIWNNVDPGCA-ZDYKNUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031707
Record name Erythromycin A cyclic 11,12-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55224-05-0
Record name Erythromycin, cyclic 11,12-carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55224-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin A cyclic 11,12-carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin A cyclic 11,12-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN CYCLOCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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